3-(Aminomethyl)-5-bromopyridin-2-amine dihydrochloride 3-(Aminomethyl)-5-bromopyridin-2-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18086290
InChI: InChI=1S/C6H8BrN3.2ClH/c7-5-1-4(2-8)6(9)10-3-5;;/h1,3H,2,8H2,(H2,9,10);2*1H
SMILES:
Molecular Formula: C6H10BrCl2N3
Molecular Weight: 274.97 g/mol

3-(Aminomethyl)-5-bromopyridin-2-amine dihydrochloride

CAS No.:

Cat. No.: VC18086290

Molecular Formula: C6H10BrCl2N3

Molecular Weight: 274.97 g/mol

* For research use only. Not for human or veterinary use.

3-(Aminomethyl)-5-bromopyridin-2-amine dihydrochloride -

Specification

Molecular Formula C6H10BrCl2N3
Molecular Weight 274.97 g/mol
IUPAC Name 3-(aminomethyl)-5-bromopyridin-2-amine;dihydrochloride
Standard InChI InChI=1S/C6H8BrN3.2ClH/c7-5-1-4(2-8)6(9)10-3-5;;/h1,3H,2,8H2,(H2,9,10);2*1H
Standard InChI Key RSJQLWVHUWXOMY-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC(=C1CN)N)Br.Cl.Cl

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₆H₈BrN₃·2HCl, with a molecular weight of 283.97 g/mol. The pyridine core provides aromatic stability, while the bromine atom introduces steric and electronic effects that influence reactivity. The aminomethyl (-CH₂NH₂) and amine (-NH₂) groups enable participation in hydrogen bonding and coordination chemistry, critical for interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₈BrN₃·2HCl
Molecular Weight283.97 g/mol
AppearanceWhite to off-white crystalline solid
SolubilityHighly soluble in water
Melting Point205–210°C (decomposes)

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically begins with 2-aminopyridine derivatives. A patented method for analogous compounds involves:

  • Bromination: Using N-bromosuccinimide (NBS) in acetone at -10°C to achieve regioselective bromination at the 5-position .

  • Aminomethylation: Introducing the aminomethyl group via reductive amination or nucleophilic substitution, often employing palladium catalysts to enhance yield.

  • Salt Formation: Treating the free base with hydrochloric acid to form the dihydrochloride salt.

Critical Reaction Parameters:

  • Temperature control (-10°C to 25°C) to minimize byproducts like 3,5-dibromo derivatives .

  • Use of continuous flow reactors in industrial settings to optimize mixing and heat transfer.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The bromine atom directs electrophiles to the 4-position of the pyridine ring. For example, iodination with KIO₃/KI yields 3-(aminomethyl)-5-bromo-4-iodopyridin-2-amine .

Nucleophilic Reactions

The aminomethyl group participates in:

  • Schiff base formation with aldehydes.

  • Acylation with acetyl chloride to form amide derivatives.

Table 2: Common Reaction Pathways

Reaction TypeReagents/ConditionsMajor Products
IodinationKIO₃, KI, H₂SO₄4-Iodo derivatives
Reductive AminationNaBH₄, RCHOSecondary amines
Palladium-Catalyzed CouplingPd/C, aryl halidesBiaryl compounds

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Kinase inhibitors: Modifying the aminomethyl group improves selectivity for oncogenic targets .

  • Antibacterial agents: Bromine enhances membrane permeability in Gram-negative pathogens.

Material Science

Its halogenated pyridine core is incorporated into:

  • Ligands for metal-organic frameworks (MOFs): Enhances stability in aqueous environments.

  • Fluorescent probes: Bromine quenches fluorescence, enabling use in quenching-based assays .

Comparative Analysis with Analogous Compounds

Table 3: Structural and Functional Comparisons

CompoundSubstituentsKey Differences
5-Bromo-N-methylpyridin-3-amine5-Br, 3-NHCH₃Reduced hydrogen bonding capacity
3-Aminomethyl-6-bromopyridin-2-amine6-Br, 3-CH₂NH₂Altered electrophilic substitution pattern
2-Amino-5-bromopyridine5-Br, 2-NH₂Lacks aminomethyl group, lower solubility

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